molecular formula C12H18O2 B13903942 3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one CAS No. 66211-45-8

3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one

Cat. No.: B13903942
CAS No.: 66211-45-8
M. Wt: 194.27 g/mol
InChI Key: CTMNHOOSFSITGN-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one is an organic compound with a complex structure that includes a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, sulfonyl chlorides, Lewis acids, controlled temperatures.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpropyl)-2-benzofuran-1(3h)-one
  • 3-(2-Methylpropyl)-4,5,6,7-tetrahydro-2-benzofuran-1(3h)-one

Uniqueness

3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one, also known as sedanolide, is a compound that has garnered interest due to its potential biological activities. It is primarily found in various plant species, including Ligusticum striatum and Apium graveolens . This article aims to explore the biological activities associated with this compound, focusing on its antioxidant and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Profile

  • Molecular Formula : C12H18O2
  • Molecular Weight : 194.27 g/mol
  • CAS Number : 66211-45-8

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals in biological systems. The antioxidant activity of this compound has been investigated through various assays:

  • DPPH Assay : This method measures the ability of antioxidants to scavenge the DPPH radical.
    • IC50 values indicate the concentration required to inhibit 50% of the DPPH radicals. In studies involving extracts containing this compound, IC50 values ranged from 165.5 µg/mL to 29.07 µg/mL depending on the extraction method used .
  • ABTS Assay : Similar to DPPH but uses a different radical.
    • The highest recorded antioxidant activity was 2402.95 µM TE/g for extracts rich in this compound .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various pathogens:

  • Studies have shown that extracts containing sedanolide exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
    • Staphylococcus aureus and Escherichia coli were notably inhibited by concentrations containing this compound .

The biological effects of sedanolide can be attributed to its interaction with various cellular pathways:

  • G Protein-Coupled Receptors (GPCRs) : Sedanolide may influence GPCRs involved in antioxidant defense mechanisms and inflammation . This interaction could lead to enhanced cellular responses against oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to oxidative stress pathways, further contributing to its antioxidant capabilities.

Case Studies

  • Study on Ligusticum striatum Extracts : A study highlighted the isolation of sedanolide from Ligusticum striatum, demonstrating its potent antioxidant and antimicrobial properties when tested in vitro .
  • Application in Food Preservation : Research indicated that incorporating sedanolide-rich extracts into food products could extend shelf life due to their antimicrobial properties .

Properties

CAS No.

66211-45-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(2-methylpropyl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H18O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h6,8-9,11H,3-5,7H2,1-2H3

InChI Key

CTMNHOOSFSITGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2CCCC=C2C(=O)O1

Origin of Product

United States

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